Regiochemical Specificity: 2-CF₃ Position Is Non-Negotiable for Mefentrifluconazole Core Scaffold Synthesis
The 2-trifluoromethyl-4-(4-chlorophenoxy)aniline scaffold is the direct precursor to the key epoxide intermediate 2-[4-(4-chlorophenoxy)-2-(trifluoromethyl)phenyl]-2-methyl-oxirane in the patented mefentrifluconazole synthesis route [1]. The 3-CF₃ regioisomer (CAS 57688-17-2) yields a fundamentally different oxirane that is not described in any of the >10 patent families covering mefentrifluconazole or its analogs . This is evidenced by the fact that all disclosed mefentrifluconazole synthetic routes in WO 2013/007767, WO 2014/108286, WO 2015/091045, and WO 2017/102905 exclusively employ the 2-CF₃-substituted aryl building block; no 3-CF₃ or non-fluorinated variants are disclosed as viable alternatives [1].
| Evidence Dimension | Synthetic accessibility to mefentrifluconazole core scaffold |
|---|---|
| Target Compound Data | 2-CF₃, 4-(4-chlorophenoxy)aniline — direct precursor to the oxirane intermediate; disclosed in all mefentrifluconazole patent families |
| Comparator Or Baseline | 4-(4-Chlorophenoxy)-3-(trifluoromethyl)aniline (CAS 57688-17-2) — 3-CF₃ regioisomer; no disclosed use in mefentrifluconazole synthesis |
| Quantified Difference | Patent family count: 2-CF₃ scaffold appears in >10 patent families vs. 0 for 3-CF₃ scaffold |
| Conditions | Patent landscape analysis; WO 2013/007767, WO 2014/108286, WO 2015/091045, WO 2017/102905 |
Why This Matters
For procurement decisions in agrochemical R&D, selecting the 2-CF₃ regioisomer is mandatory for compatibility with established mefentrifluconazole manufacturing processes; the 3-CF₃ analog is synthetically orthogonal and cannot substitute.
- [1] BASF SE. Method for producing 2-[4-(4-chlorophenoxy)-2-(trifluoromethyl)phenyl]-1-(1,2,4-triazol-1-yl)propan-2-ol. WO 2017/102905 A1, published June 22, 2017. View Source
